6-(3-(Trifluoromethyl)phenyl)picolinic acid chemical properties
6-(3-(Trifluoromethyl)phenyl)picolinic acid chemical properties
An In-depth Technical Guide to 6-(3-(Trifluoromethyl)phenyl)picolinic Acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 6-(3-(trifluoromethyl)phenyl)picolinic acid, a heterocyclic aromatic compound of significant interest in contemporary drug discovery and fine chemical synthesis. The presence of both a picolinic acid scaffold and a trifluoromethylphenyl moiety imparts unique physicochemical properties, making it a valuable building block for developing novel therapeutic agents and functional materials. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its chemical properties, synthesis, analysis, and applications.
Core Chemical Identity and Physicochemical Profile
6-(3-(Trifluoromethyl)phenyl)picolinic acid is a derivative of pyridine-2-carboxylic acid (picolinic acid). The trifluoromethyl (-CF3) group at the meta-position of the phenyl ring is a key structural feature. The -CF3 group is a powerful electron-withdrawing moiety and a bioisostere for other groups, often incorporated into drug candidates to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2][3]
Structural and Molecular Data
| Property | Value |
| IUPAC Name | 6-[3-(Trifluoromethyl)phenyl]pyridine-2-carboxylic acid |
| Synonyms | 6-(3-(Trifluoromethyl)phenyl)pyridine-2-carboxylic acid |
| CAS Number | 874639-51-7 |
| Molecular Formula | C₁₃H₈F₃NO₂ |
| Molecular Weight | 267.21 g/mol |
Physicochemical Properties
The properties listed below are compiled from data on structurally similar compounds, as specific experimental data for this exact molecule is not widely published. These values provide a reliable estimation for experimental design.
| Property | Estimated Value / Description | Rationale / Comparative Data Source |
| Appearance | White to off-white or beige crystalline powder or solid. | Based on related compounds like 6-(Trifluoromethyl)picolinic acid.[4] |
| Melting Point | 154-158 °C | Value for the closely related 6-(Trifluoromethyl)picolinic acid.[4] The phenyl group may slightly alter this value. |
| Boiling Point | ~398 °C (Predicted) | Predicted value for a similar structure, 6-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid.[5] |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and ethyl acetate.[4] Slightly soluble in water. | Picolinic acid itself is soluble in water, but the large hydrophobic trifluoromethylphenyl group significantly reduces aqueous solubility.[6] |
| Acidity (pKa) | ~2.5-3.5 (Predicted) | The carboxylic acid is the primary acidic proton. Picolinic acid has a pKa of ~1 (for the pyridine nitrogen) and ~5.4 (for the carboxylic acid). The electron-withdrawing nature of the trifluoromethylphenyl group is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to unsubstituted picolinic acid. A predicted pKa for a similar structure is 2.56.[5] |
Synthesis and Reactivity
Synthetic Pathway: Palladium-Catalyzed Cross-Coupling
The most logical and industrially scalable synthesis of 6-(3-(trifluoromethyl)phenyl)picolinic acid involves a palladium-catalyzed Suzuki cross-coupling reaction. This method offers high yields and functional group tolerance. The general workflow involves coupling a halogenated picolinic acid derivative with a boronic acid.
Caption: Synthetic workflow for 6-(3-(trifluoromethyl)phenyl)picolinic acid via Suzuki coupling.
Core Reactivity
The molecule possesses two primary sites for chemical modification:
-
Carboxylic Acid Group: This group readily undergoes standard transformations such as esterification, amidation (e.g., via activation with coupling reagents like HATU or EDC), and reduction to the corresponding alcohol. This functionality is crucial for linking the scaffold to other molecular fragments in drug development.
-
Pyridine Ring: While the pyridine ring is generally electron-deficient, it can undergo further functionalization. The nitrogen atom can be quaternized or oxidized. The ring's electronic nature, influenced by both the carboxylic acid and the trifluoromethylphenyl substituent, dictates the regioselectivity of any subsequent electrophilic or nucleophilic aromatic substitution reactions.
Analytical Characterization
A robust analytical workflow is essential for confirming the structure and purity of the synthesized compound. A combination of NMR spectroscopy, mass spectrometry, and chromatography provides a comprehensive characterization.
Caption: Standard analytical workflow for compound characterization.
Spectroscopic Profile (Predicted)
-
¹H NMR: Protons on the pyridine ring would appear in the aromatic region (typically δ 7.5-9.0 ppm). The protons on the trifluoromethyl-substituted phenyl ring would also be in the aromatic region (δ 7.5-8.5 ppm), exhibiting complex splitting patterns. The carboxylic acid proton would likely be a broad singlet at δ > 10 ppm.
-
¹³C NMR: Aromatic carbons would resonate in the δ 120-160 ppm range. The carboxylic acid carbonyl carbon would be downfield (δ > 165 ppm). The carbon of the -CF3 group would show a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: A sharp singlet around δ -63 ppm is expected, characteristic of a CF₃ group attached to an aromatic ring.
-
Mass Spectrometry (MS): In ESI-MS (negative mode), the expected [M-H]⁻ ion would be at m/z 266.04. In positive mode, the [M+H]⁺ ion would be at m/z 268.05.
Applications in Drug Discovery and Medicinal Chemistry
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is found within several classes of experimental and approved drugs.
-
Scaffold for Kinase Inhibitors: The pyridine core is a common scaffold in kinase inhibitors. The 6-phenyl substituent can be directed into hydrophobic pockets of an enzyme's active site. For example, related structures are used as intermediates for c-Met inhibitors in cancer therapy.[7]
-
Ion Channel Modulators: Picolinic acid derivatives have been explored as antagonists for ion channels like TRPM8, which is a target for treating migraine and other pain-related disorders.[8][9][10]
-
Androgen Receptor Antagonists: The trifluoromethylphenyl motif is a classic feature of androgen receptor modulators used in the treatment of prostate cancer.[11]
-
Agrochemicals: Trifluoromethylpyridine structures are key components in modern herbicides and pesticides due to their enhanced biological activity and metabolic stability in plants and insects.[1][3]
The value of this specific intermediate lies in the strategic placement of its functional groups, allowing for modular synthesis of compound libraries to explore structure-activity relationships (SAR) efficiently.
Experimental Protocols
The following protocols are generalized procedures based on standard laboratory practices for compounds of this class. Researchers should adapt them based on specific equipment and reaction scales.
Protocol 1: Synthesis via Suzuki Coupling
Objective: To synthesize 6-(3-(trifluoromethyl)phenyl)picolinic acid from commercial starting materials.
Materials:
-
Methyl 6-bromopicolinate
-
3-(Trifluoromethyl)phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Toluene
-
Ethanol
-
Water (degassed)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine methyl 6-bromopicolinate (1.0 eq), 3-(trifluoromethyl)phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent and Catalyst Addition: Add a 4:1 mixture of Toluene:Ethanol and degassed water (10% of total solvent volume). Add the palladium catalyst (0.05 eq) to the mixture.
-
Reaction: Heat the mixture to 80-90 °C and stir vigorously under the inert atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester intermediate.
-
Purification: Purify the crude ester by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of THF and water. Add sodium hydroxide (2.0 eq) and stir at room temperature until the hydrolysis is complete (monitor by TLC/LC-MS).
-
Acidification: Remove the THF under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Protocol 2: Analytical Characterization by HPLC-MS
Objective: To confirm the purity and identity of the synthesized product.
Instrumentation & Reagents:
-
HPLC system with a UV detector and coupled to a mass spectrometer (ESI source).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample prepared in Methanol or Acetonitrile (1 mg/mL).
Procedure:
-
Sample Preparation: Dissolve a small amount of the final product in the diluent to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.
-
-
MS Method:
-
Ionization Mode: ESI Positive and Negative.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
-
Data Analysis: Integrate the peak area in the UV chromatogram to determine purity (%). Confirm the mass of the main peak corresponds to the expected molecular weight of the product ([M+H]⁺ or [M-H]⁻).
Safety, Handling, and Storage
-
Hazard Statements (Expected):
-
Personal Protective Equipment (PPE):
-
Storage:
-
Disposal:
References
- Apollo Scientific. 6-(4-Trifluoromethoxyphenyl)
- Sigma-Aldrich.
- Fisher Scientific. Trifluoromethanesulfonic acid Safety Data Sheet. (Provides general handling for corrosive/irritant organic acids).
- TCI Chemicals. 5-(Trifluoromethyl)
- Fisher Scientific.
-
PubChem. Picolinic acid | C6H5NO2 | CID 1018. National Center for Biotechnology Information. Available from: [Link]
-
ChemBK. 6-(trifluoroMethyl)pyridin-2-carboxylic acid - Physico-chemical Properties. Available from: [Link]
-
Wikipedia. Picolinic acid. Available from: [Link]
- Google Patents. US10633341B2 - Picolinic acid derivatives and their use as intermediates.
- ResearchGate. Representative examples of trifluoromethyl phenyl-containing approved drugs. (Illustrates the importance of the trifluoromethyl phenyl moiety).
-
National Institutes of Health. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Available from: [Link]
- Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry. (General reference for advanced analytical techniques).
-
National Institutes of Health. 3-(Pyridin-3-yl)-6-(trifluoromethyl)picolinic acid. PubChem. Available from: [Link]
-
PubMed. Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. Available from: [Link]
- PubMed. Discovery of 5-Nitro-N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance.
- Google Patents. KR20190091460A - Novel picolinic acid derivatives and their use as intermediates.
-
PubMed Central. Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid. Available from: [Link]
- MDPI. Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients.
-
BIO Web of Conferences. Synthesis of ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate. Available from: [Link]
- Acta Pharmaceutica. Optimization of 6-(trifluoromethyl)
- FooDB. Showing Compound Picolinic acid (FDB022926).
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]
- ChemicalBook. Synthesis of 6-(Trifluoromethyl)nicotinic acid.
- BLD Pharm. 3-Amino-6-(trifluoromethyl)picolinic acid.
- ResearchGate. Discovery of TRPM8 Antagonist (S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333)
- MDPI. Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics.
- ResearchGate.
- Semantic Scholar. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333)
- National Institutes of Health.
- National Institutes of Health. Sulfenofunctionalization of Chiral α‐Trifluoromethyl Allylboronic Acids.
- PubMed. Discovery of the Irreversible Covalent FGFR Inhibitor... (PRN1371)
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 15871-46-2 CAS MSDS (6-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Picolinic acid - Wikipedia [en.wikipedia.org]
- 7. bio-conferences.org [bio-conferences.org]
- 8. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of TRPM8 Antagonist ( S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic Acid (AMG 333), a Clinical Candidate for the Treatment of Migraine. | Semantic Scholar [semanticscholar.org]
- 11. Discovery of 5-Nitro- N-(3-(trifluoromethyl)phenyl) Pyridin-2-amine as a Novel Pure Androgen Receptor Antagonist against Antiandrogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
